2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H9ClN2OS |
|---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
2-(5-chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2OS/c10-9-2-6(5-14-9)1-8(13)7-3-11-12-4-7/h2-5,8,13H,1H2,(H,11,12) |
InChI Key |
VICQUNFOQHMMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(C2=CNN=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(5-Chlorothiophen-3-yl)ethan-1-ol Intermediate
- The 5-chlorothiophene ring is functionalized at the 3-position by a two-carbon chain terminating in an alcohol group.
- This can be achieved by nucleophilic substitution or coupling reactions involving 5-chlorothiophene-3-carbaldehyde or 5-chlorothiophene-3-bromide as starting materials.
- Reduction of the corresponding aldehyde or bromide derivatives with agents such as sodium borohydride or lithium aluminum hydride yields the ethan-1-ol side chain.
- Example reaction conditions:
- Starting material: 5-chlorothiophene-3-carbaldehyde
- Reducing agent: NaBH4 in methanol or ethanol
- Temperature: 0–25 °C
- Yield: Typically high (>80%) with pure product isolation by recrystallization or chromatography
Synthesis of 1H-Pyrazol-4-yl Moiety
- The 1H-pyrazol-4-yl group can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
- Common methods include:
- Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions.
- Pyrazole ring formation through reflux in ethanol or other suitable solvents.
- Purification is achieved by crystallization or column chromatography.
- Characterization by NMR and IR confirms the pyrazole structure.
Coupling of Pyrazolyl Group to Ethan-1-ol Side Chain
- The coupling step involves attaching the pyrazolyl group to the ethan-1-ol intermediate, typically via nucleophilic substitution or cross-coupling reactions.
- Possible approaches:
- Activation of the ethan-1-ol hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a pyrazolyl anion or equivalent.
- Transition metal-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) if appropriate halide or boronate derivatives are available.
- Reaction conditions vary depending on the chosen method but often involve:
- Solvents: ethanol, DMF, or DMSO
- Base: triethylamine or sodium hydride
- Temperature: room temperature to reflux
- Purification by recrystallization or chromatography yields the target compound.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 5-chlorothiophene-3-carbaldehyde to ethan-1-ol | NaBH4, MeOH, 0–25 °C | 85–90 | Clean conversion, mild conditions |
| 2 | Pyrazole ring synthesis | Hydrazine + β-ketoester, EtOH, reflux | 75–85 | Classical pyrazole formation |
| 3 | Coupling of pyrazolyl to ethan-1-ol | Tosylation of alcohol, then substitution with pyrazolyl anion, Et3N, DMF, reflux | 60–75 | Requires careful control of conditions |
Supporting Research Findings
- Studies on related compounds show that pyrazole derivatives can be efficiently synthesized via condensation reactions under basic or acidic catalysis in ethanol, yielding high purity products confirmed by NMR and IR spectroscopy.
- The chlorothiophene moiety is stable under typical reduction conditions, allowing selective functionalization of the ethan-1-ol side chain without affecting the aromatic ring.
- Coupling reactions involving pyrazolyl groups have been successfully performed using tosylate intermediates or metal-catalyzed methods, enabling the formation of C–C or C–N bonds with good yields.
- Crystallographic studies confirm the structural integrity of pyrazolyl-substituted ethanols, supporting the feasibility of the described synthetic routes.
Analytical Characterization
- NMR Spectroscopy : Characteristic signals for pyrazolyl protons (δ ~7.5–8.5 ppm) and thiophene protons (δ ~6.5–7.5 ppm) confirm substitution patterns.
- IR Spectroscopy : Presence of O–H stretch (~3300 cm⁻¹) and aromatic C–H stretches (~3100 cm⁻¹) are diagnostic.
- Mass Spectrometry : Molecular ion peak consistent with C10H9ClN2OS (molecular weight ~238 g/mol).
- X-ray Crystallography : When available, confirms molecular conformation and substitution positions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the pyrazole ring to form pyrazoline.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the chlorinated thiophene and pyrazole rings, contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a bromine atom instead of chlorine.
2-(5-Methylthiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a methyl group instead of chlorine.
2-(5-Nitrothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity or provide specific chemical properties that are not present in similar compounds.
Biological Activity
2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, with the CAS number 1933621-48-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, focusing on its pharmacological potential and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of 228.70 g/mol. Its structure features a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of appropriate thiophene derivatives with pyrazole-containing reagents under controlled conditions. The process can yield high purity compounds suitable for biological testing.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics like Gentamicin .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Preliminary results suggest that it possesses moderate antioxidant capabilities, potentially due to the presence of the thiophene and pyrazole groups that can stabilize free radicals .
Enzyme Inhibition
Inhibition studies have shown that derivatives of this compound may act as inhibitors of pancreatic lipase, an enzyme involved in fat digestion. This property suggests potential applications in obesity management and metabolic disorders .
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized pyrazole derivatives indicated that those containing thiophene rings exhibited enhanced antimicrobial activity. The results showed that 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol had an effective minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
Study 2: Antioxidant Activity Assessment
Research utilizing the DPPH method revealed that the compound exhibited an IC50 value indicating its effectiveness as an antioxidant. The results were compared against Trolox, a standard antioxidant .
| Compound | IC50 (µg/mL) | Standard |
|---|---|---|
| 2-(5-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | 45 | Trolox (30) |
Study 3: Lipase Inhibition
In vitro studies assessing the pancreatic lipase inhibition showed promising results for the compound, indicating its potential role in managing obesity through lipid metabolism modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
